(10S)-12-Methoxy-9,10-seco-9,20-cycloabieta-8,11,13-triene-10,11-diol (10S)-12-Methoxy-9,10-seco-9,20-cycloabieta-8,11,13-triene-10,11-diol
Brand Name: Vulcanchem
CAS No.: 101409-58-9
VCID: VC0027057
InChI: InChI=1S/C21H32O3/c1-13(2)15-11-14-7-8-17-20(3,4)9-6-10-21(17,23)12-16(14)18(22)19(15)24-5/h11,13,17,22-23H,6-10,12H2,1-5H3/t17-,21-/m0/s1
SMILES: CC(C)C1=C(C(=C2CC3(CCCC(C3CCC2=C1)(C)C)O)O)OC
Molecular Formula: C21H32O3
Molecular Weight: 332.484

(10S)-12-Methoxy-9,10-seco-9,20-cycloabieta-8,11,13-triene-10,11-diol

CAS No.: 101409-58-9

Main Products

VCID: VC0027057

Molecular Formula: C21H32O3

Molecular Weight: 332.484

(10S)-12-Methoxy-9,10-seco-9,20-cycloabieta-8,11,13-triene-10,11-diol - 101409-58-9

CAS No. 101409-58-9
Product Name (10S)-12-Methoxy-9,10-seco-9,20-cycloabieta-8,11,13-triene-10,11-diol
Molecular Formula C21H32O3
Molecular Weight 332.484
IUPAC Name (1S,11S)-5-methoxy-12,12-dimethyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-3,5,7-triene-1,4-diol
Standard InChI InChI=1S/C21H32O3/c1-13(2)15-11-14-7-8-17-20(3,4)9-6-10-21(17,23)12-16(14)18(22)19(15)24-5/h11,13,17,22-23H,6-10,12H2,1-5H3/t17-,21-/m0/s1
Standard InChIKey ZDTGWUOVMWQKPA-UWJYYQICSA-N
SMILES CC(C)C1=C(C(=C2CC3(CCCC(C3CCC2=C1)(C)C)O)O)OC
PubChem Compound 101607178
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator